![molecular formula C17H15F2N3O3S B2562937 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797951-34-8](/img/structure/B2562937.png)
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperidine ring, a nicotinonitrile moiety, and a difluorophenyl sulfonyl group. These structural features contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Nicotinonitrile: The final step is the coupling of the sulfonylated piperidine with nicotinonitrile, typically facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group, in particular, may enhance its stability and reactivity compared to analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H12F2N3O3S
- Molecular Weight : 397.32 g/mol
- CAS Number : 1705349-39-8
Structural Features
The compound features a piperidine ring linked to a nicotinonitrile moiety via a sulfonyl group. The presence of the difluorophenyl group enhances its pharmacological properties, potentially increasing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes. The difluorophenylsulfonyl group can form strong interactions with amino acid residues in target proteins, while the piperidine and pyridine rings enhance binding specificity and affinity. These interactions can modulate protein activity, leading to various biological effects, including:
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it may interfere with cancer cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-((1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridine | Lacks difluorophenyl group | Reduced binding affinity |
2-((1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridine | Lacks sulfonyl group | Altered reactivity |
2-(1-(3,5-dimethyl-pyrazol-4-yl)sulfonyl)piperidine | Contains pyrazole | Exhibits anti-inflammatory effects |
The presence of both the difluorophenylsulfonyl group and the thioether linkage in this compound enhances its stability and specificity towards biological targets compared to other derivatives.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various sulfonamide derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could potentially serve as a lead for developing new anti-inflammatory drugs.
Study 2: Anticancer Potential
Another research investigation focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for further development as an anticancer agent.
Study 3: Enzyme Inhibition
The compound's ability to inhibit specific enzymes linked to disease processes was evaluated. It demonstrated effective inhibition against certain kinases involved in cancer progression, highlighting its potential as a targeted therapy.
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c18-14-4-1-5-15(19)16(14)26(23,24)22-9-6-13(7-10-22)25-17-12(11-20)3-2-8-21-17/h1-5,8,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACOLJCCCSJTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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